

BAS 650 F bc1 complex inhibitor mechanism

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Compound Focus: Ametoctradin

CAS No.: 865318-97-4

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Compound Profile and Mechanism of Action

The table below summarizes the core technical profile of **ametoctradin**.

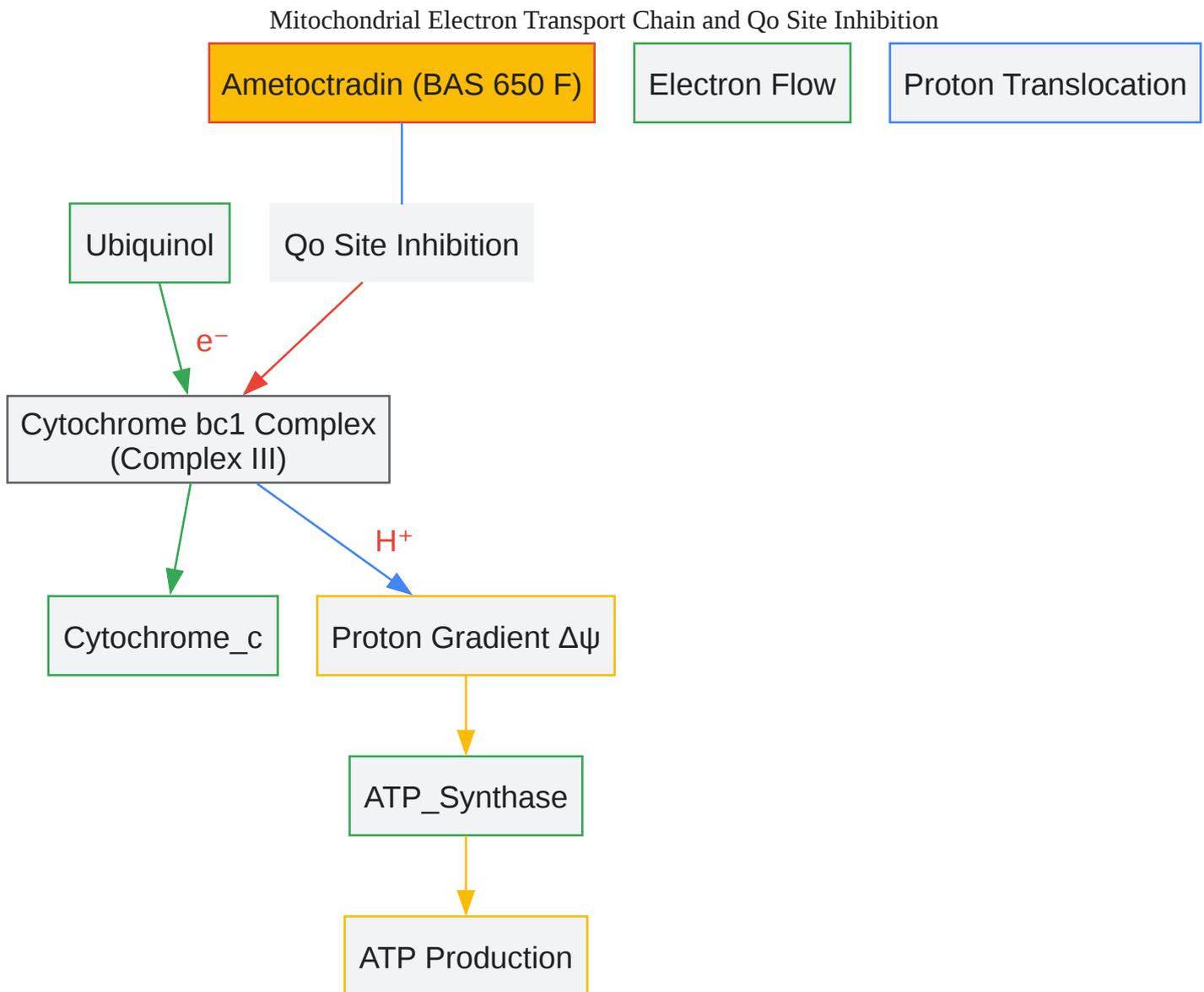
Property	Description
IUPAC Name	5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [1]
FRAC Code	45 (Triazolopyrimidine fungicide) [1]
Mode of Action	Mitochondrial respiration inhibitor; binds to the cytochrome bc1 complex (Complex III) [1]
Target Site	Ubiquinol oxidation site (Qp or Qo site) [2] [1]
Biochemical Consequence	Disruption of electron transfer from ubiquinol to cytochrome c, inhibition of proton translocation, loss of proton motive force [2]

The cytochrome bc1 complex (Complex III) is a critical component of the mitochondrial respiratory chain. It catalyzes the transfer of electrons from ubiquinol to cytochrome c and uses this energy to pump protons across the membrane, creating a proton gradient that drives ATP synthesis [3] [2].

Ametoctradin binds to the **Quinol Oxidation (Qo) site** of the enzyme [2] [1]. This binding prevents the normal oxidation of ubiquinol, halting the electron transport chain. This has two critical consequences:

- **Disrupted ATP Production:** Without the proton gradient, the cell cannot produce sufficient ATP through oxidative phosphorylation [2].
- **Increased Reactive Oxygen Species (ROS):** Blocking electron flow at the Qo site can enhance the generation of superoxide, a damaging reactive oxygen species [3].

The following diagram illustrates this inhibitory mechanism within the context of the mitochondrial electron transport chain.



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*Electron transport chain showing **ametoctradin** inhibition at the Qo site of cytochrome bc1 complex.*

Experimental Protocols for Inhibitor Characterization

For researchers studying bc1 inhibitors like **ametoctradin**, the following methodologies are essential for confirming the target site and evaluating compound efficacy.

In Vitro Enzyme Inhibition Assays

The core activity of a bc1 inhibitor is tested by measuring its effect on the enzyme's electron transfer function.

- **Principle:** The reduction of cytochrome c is monitored spectrophotometrically, as it results in an increase in absorbance at 550 nm. Inhibitors reduce this rate [2].
- **Procedure:** Purified cytochrome bc1 complex is incubated with the inhibitor. The reaction is initiated by adding the substrate, ubiquinol. The initial rate of cytochrome c reduction is measured in the presence of varying inhibitor concentrations to determine the IC₅₀ value [2].
- **Key Reagent:** The substrate ubiquinol, such as decylubiquinol or the analog 2,3-dimethoxy-5-methyl-6-(10-bromodecyl)-1,4-benzoquinol (Q₀C₁₀BrH₂), is often used [2].

In Silico Molecular Docking

Computational docking predicts how a small molecule, like **ametoctradin**, interacts with the bc1 complex at the atomic level.

- **Homology Modeling:** If a high-resolution structure of the target organism's bc1 is unavailable, tools like **SWISS-MODEL** can create a reliable 3D model based on homologous structures (e.g., from bovine or chicken) [4].
- **Docking Workflow:** The 3D structure of the protein and the inhibitor are prepared. The inhibitor is then computationally "docked" into the binding site (e.g., the Q₀ site) to generate potential binding poses. The most likely pose is selected based on calculated binding free energy and the formation of key interactions, such as hydrogen bonds and hydrophobic contacts [2] [5].

In Vivo Fungicidal Activity Testing

Greenhouse or field trials are conducted to confirm the fungicide's efficacy on whole plants.

- **Example Protocol:** Cucumber plants are grown to the seed-leaf stage. A conidial suspension of the pathogen (e.g., *Pseudoperonospora cubensis* for downy mildew) is sprayed onto plants pre-treated with the inhibitor. Disease severity is assessed after incubation, and the controlling efficacy is calculated as a percentage compared to untreated infected plants [5].

Research and Development Context

Ametoctradin is part of ongoing efforts to develop potent bc1 inhibitors, which are crucial targets for fungicides. Research strategies include:

- **Overcoming Resistance:** As fungal resistance to existing Qo inhibitors increases, developing new chemotypes that bind to alternative areas within the Qo site is a key strategy [2].
- **Rational Design:** Advanced computational methods like **Computational Substitution Optimization (CSO)** are being used to rapidly optimize "hit" compounds into high-potency leads with nanomolar to subnanomolar binding affinity [5].

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